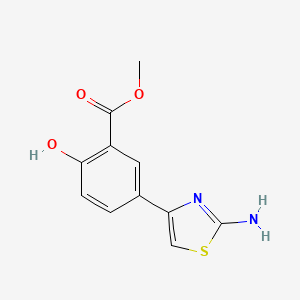
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate is a compound that belongs to the class of organic compounds known as aminothiazoles. These compounds are characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate typically involves the reaction of 2-aminothiazole with methyl 2-hydroxybenzoate under specific conditions. One efficient method involves a catalyst-free, aqueous ethanol-mediated synthesis. This method employs 2-aminothiazole, N’,N’-dimethyl barbituric acid, and different aldehydes at 80°C in an aqueous ethanol medium . The reaction is known for its superior green credentials, faster reaction times, and higher product yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of aqueous ethanol as a solvent and the avoidance of heavy metal catalysts, are likely to be applied to scale up the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions include various substituted thiazole and benzene derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound acts as an antagonist against the enzyme UDP-N-acetylmuramate/L-alanine ligase, inhibiting bacterial cell wall synthesis.
Anticancer Activity: It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler analogue with similar antimicrobial properties.
Methyl 2-hydroxybenzoate: Known for its use in the synthesis of various esters with biological activities.
Thiazole-based Compounds: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate is unique due to its combined structural features of both the aminothiazole and hydroxybenzoate moieties, which contribute to its enhanced biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H10N2O3S |
|---|---|
Peso molecular |
250.28 g/mol |
Nombre IUPAC |
methyl 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzoate |
InChI |
InChI=1S/C11H10N2O3S/c1-16-10(15)7-4-6(2-3-9(7)14)8-5-17-11(12)13-8/h2-5,14H,1H3,(H2,12,13) |
Clave InChI |
KGOCCNXTBVTMIH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054028.png)
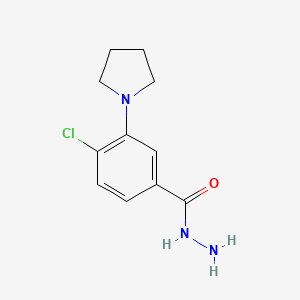
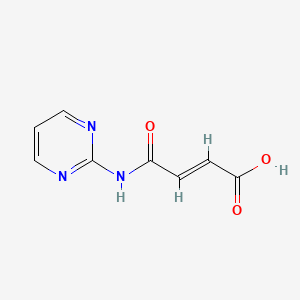
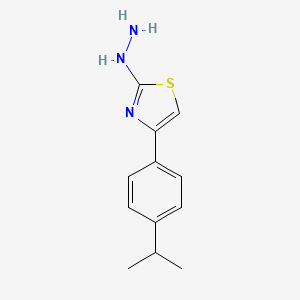
![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15054056.png)
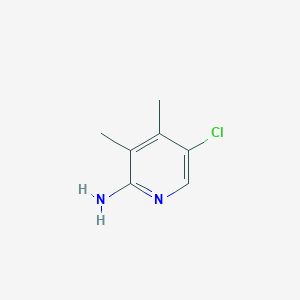
![N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide](/img/structure/B15054064.png)
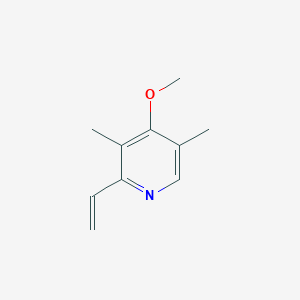
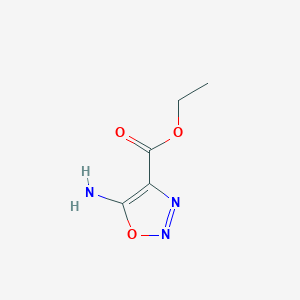
![8-(4-Fluorophenyl)-7-(piperidin-4-yl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine oxalate](/img/structure/B15054081.png)
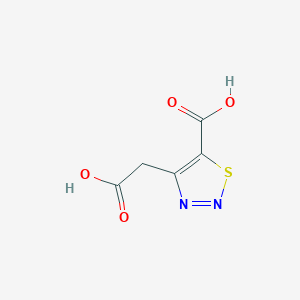

![(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B15054099.png)
![3-methyl-1-phenyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15054106.png)
